4-Fluoro-2-(trifluoromethoxy)phenylboronic acid

Description

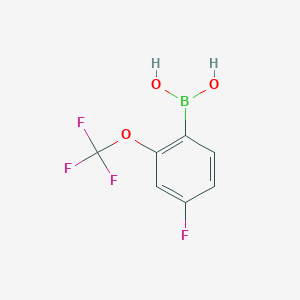

4-Fluoro-2-(trifluoromethoxy)phenylboronic acid is a fluorinated arylboronic acid with the molecular formula C₇H₄BF₄O₃. Its structure features a trifluoromethoxy (-OCF₃) group at the ortho position and a fluorine atom at the para position relative to the boronic acid (-B(OH)₂) group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to introduce trifluoromethoxy-substituted aromatic fragments into complex molecules, particularly in pharmaceutical and agrochemical synthesis . The electron-withdrawing nature of the -OCF₃ group enhances the electrophilicity of the boronic acid, facilitating its reactivity in coupling reactions .

Properties

Molecular Formula |

C7H5BF4O3 |

|---|---|

Molecular Weight |

223.92 g/mol |

IUPAC Name |

[4-fluoro-2-(trifluoromethoxy)phenyl]boronic acid |

InChI |

InChI=1S/C7H5BF4O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H |

InChI Key |

SHUMDVJIRRMYMB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OC(F)(F)F)(O)O |

Origin of Product |

United States |

Biological Activity

4-Fluoro-2-(trifluoromethoxy)phenylboronic acid is a member of the boronic acid family, known for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential applications in antibacterial, antiviral, and anticancer therapies. This article focuses on its biological activity, synthesis, and related research findings.

The compound features a trifluoromethoxy group that enhances its Lewis acidity and reactivity. The presence of fluorine atoms typically increases the compound's electrophilicity, which can influence its interaction with biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Escherichia coli and Bacillus cereus.

- The compound has been compared favorably to other known antibacterial agents, showing lower MIC values, which suggests a higher potency.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 5.67 | AN2690 | 10 |

| Bacillus cereus | 3.50 | Amphotericin B | 8 |

These findings indicate the potential of this compound as a lead candidate for developing new antibacterial therapies .

Anticancer Activity

Boronic acids have been implicated in cancer therapy due to their ability to inhibit proteasome activity. For instance, certain boronic acid derivatives have been shown to halt cell cycle progression in cancer cells at the G2/M phase. Although specific studies on this compound are scarce, the general trend indicates potential anticancer applications through similar pathways .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various phenylboronic acids, including the trifluoromethoxy derivative. The results indicated moderate antifungal activity against Candida albicans and Aspergillus niger, with significant inhibition observed at higher concentrations .

- Mechanism of Action : Molecular docking studies suggest that the compound may interact with bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme for protein synthesis in bacteria. This interaction could explain its antibacterial effects .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and boronic acids. Key features include:

Reaction Conditions

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) at 0.1–1 mol% loading

-

Base: K₂CO₃ or Cs₂CO₃ in aqueous-organic biphasic systems (e.g., THF/H₂O)

Example Reaction

Coupling with 4-bromoanisole yields 4'-fluoro-4-methoxy-2-(trifluoromethoxy)biphenyl with >80% efficiency under standard conditions.

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.5–1 mol% Pd | Directly proportional |

| Reaction Time | 12–24 hours | Plateau after 18h |

| Solvent Polarity | THF > Dioxane | Higher polarity improves solubility |

Acidity and Reactivity Trends

The compound’s acidity (pKa) significantly influences its reactivity in aqueous and enzymatic environments:

| Isomer Position | pKa (Spectrophotometric) | pKa (Potentiometric) |

|---|---|---|

| Ortho | 9.1 ± 0.1 | 9.0 ± 0.2 |

| Meta | 7.8 ± 0.1 | 7.7 ± 0.1 |

| Para | 7.9 ± 0.1 | 7.8 ± 0.1 |

The ortho isomer’s reduced acidity arises from steric hindrance between the boronic acid group and trifluoromethoxy substituent, inhibiting tetrahedral boronate ion formation . This steric effect lowers its reactivity in pH-sensitive reactions compared to meta and para analogs.

Structural Influences on Reactivity

The trifluoromethoxy group (–OCF₃) exerts dual electronic and steric effects:

-

Electron-Withdrawing Inductive Effect: Enhances electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions .

-

Steric Bulk: Reduces rotational freedom, favoring specific transition states in asymmetric syntheses .

Hydrogen Bonding in Solid State

X-ray crystallography reveals hydrogen-bonded dimers as the primary structural motif, with interaction energies of ~45 kJ/mol. Intramolecular hydrogen bonds between –B(OH)₂ and –OCF₃ groups further stabilize the ortho isomer but weaken its acidity .

Biological Interactions and Catalysis

Docking studies indicate potential interactions with bacterial enzymes, though direct antimicrobial activity remains limited:

Enzyme Binding

-

Binds to Escherichia coli leucyl-tRNA synthetase (LeuRS) with inhibition constants (Ki) of 2.5–4.1 µM .

-

Forms stable AMP esters (Ki = 0.8–1.2 µM), suggesting prodrug potential .

Mechanistic Insight

Reversible covalent bonding with serine proteases occurs via boronate ester formation, a property exploited in inhibitor design .

Stability and Handling Considerations

Comparison with Similar Compounds

Structural and Acidity Comparisons

The acidity (pKa) of phenylboronic acids is influenced by substituent electronic effects. The trifluoromethoxy group, being strongly electron-withdrawing, lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa = 8.8). However, the position of the -OCF₃ group significantly impacts acidity:

Key Insight : The ortho isomer exhibits the lowest pKa due to combined electronic and steric effects, which destabilize the boronate anion less than in meta or para positions .

Antibacterial Activity

Adamczyk-Woźniak et al. (2021) evaluated the antibacterial properties of trifluoromethoxy-substituted phenylboronic acids against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains:

| Compound | MIC (µg/mL) for S. aureus | MIC (µg/mL) for E. coli |

|---|---|---|

| Ortho-(trifluoromethoxy)phenylboronic acid | 64 | 128 |

| Meta-(trifluoromethoxy)phenylboronic acid | 128 | >256 |

| Para-(trifluoromethoxy)phenylboronic acid | 256 | >256 |

The ortho isomer demonstrated superior activity, likely due to enhanced membrane permeability from its lower pKa and steric profile .

Comparison with Analogues :

- 4-Fluoro-2-methoxyphenylboronic acid (Similarity: 0.98): Lower electron-withdrawing effect (-OCH₃ vs. -OCF₃) results in higher pKa (~8.5 estimated) and reduced reactivity in couplings .

- 2-(Trifluoromethyl)phenylboronic acid : The -CF₃ group provides similar electron withdrawal but lacks the steric bulk of -OCF₃, leading to distinct regioselectivity in reactions .

Physicochemical Properties and Stability

- Solubility : The ortho-trifluoromethoxy group reduces aqueous solubility compared to meta and para isomers, necessitating organic solvents (e.g., DMSO, THF) for reactions .

- Storage : 2-(Trifluoromethoxy)phenylboronic acid requires storage at 0–6°C to prevent decomposition, whereas the para isomer is more stable at room temperature .

Q & A

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-2-(trifluoromethoxy)phenylboronic acid?

The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or CsF), and anhydrous solvents (THF or DMF) under inert atmospheres. For aryl halides, coupling efficiency depends on steric and electronic effects. The electron-withdrawing trifluoromethoxy (-OCF₃) and fluoro (-F) substituents may reduce nucleophilicity of the boronic acid, requiring higher catalyst loadings (2–5 mol%) or elevated temperatures (80–100°C) . Confirm reaction progress via TLC or LC-MS, and purify products via column chromatography.

Q. How should this boronic acid be stored to ensure stability?

Store at 2–8°C under inert gas (argon/nitrogen) in a tightly sealed container. Boronic acids are prone to protodeboronation under humid or acidic conditions. Periodic NMR analysis (¹H/¹⁹F/¹¹B) is recommended to monitor decomposition, particularly if stored beyond six months .

Q. What analytical methods are suitable for characterizing this compound?

- ¹H/¹⁹F/¹¹B NMR : Confirm purity and detect protodeboronation byproducts. The trifluoromethoxy group shows distinct ¹⁹F signals near δ -55 to -60 ppm.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻).

- FT-IR : Identify B–O stretches (~1350 cm⁻¹) and aromatic C–F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (-F and -OCF₃) influence regioselectivity in cross-coupling reactions?

The -OCF₃ group is a strong meta-directing substituent, while -F is ortho/para-directing. In coupling with aryl halides, steric hindrance at the ortho position (due to -OCF₃) may favor para-substituted products. Computational studies (DFT/B3LYP) predict reduced electron density at the boron-attached carbon, slowing transmetallation kinetics. Experimental optimization using directing-group-assisted strategies (e.g., pyridine or carbonyl auxiliaries) can enhance selectivity .

Q. What are the challenges in synthesizing this boronic acid, and how can they be mitigated?

Synthesis via Miyaura borylation (Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron) may face low yields due to steric hindrance. Alternative routes:

Q. How does solvation affect the reactivity of this boronic acid in aqueous vs. organic media?

In aqueous media, boronic acids form tetrahedral boronate anions (B(OH)₃⁻), enhancing reactivity in Suzuki reactions. However, the hydrophobic trifluoromethoxy group may reduce solubility, necessitating co-solvents (e.g., dioxane/water). Free energy of solvation (ΔG_solv) calculations (COSMO-RS) suggest chloroform stabilizes the planar boronic acid form, while acetone promotes anion formation .

Q. Are there known discrepancies in reported catalytic efficiencies for this compound?

Yes. Conflicting data arise from:

- Substrate purity : Protodeboronation byproducts (e.g., aryl fluorides) inhibit catalysis.

- Base selection : Carbonate bases (Na₂CO₃) may precipitate Pd catalysts, whereas fluoride bases (CsF) improve solubility but risk side reactions.

Validate protocols using control reactions with standardized substrates (e.g., 4-bromotoluene) .

Methodological Notes

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319/H335) .

- Contradictions : Storage recommendations vary slightly; prioritize anhydrous, cold conditions to minimize hydrolysis .

- Data Gaps : Limited direct studies on this specific isomer; extrapolate from analogues like 4-(trifluoromethoxy)phenylboronic acid (CAS 139301-27-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.